Sorbitantrioleate

Beschreibung

Historical Perspectives on Sorbitan (B8754009) Trioleate Research Trajectories

Research into sorbitan esters, including sorbitan trioleate, has a history rooted in the development of emulsification technology. Their utility in stabilizing immiscible phases, such as oil and water, led to their early adoption in various industrial and consumer products. Over time, research trajectories have evolved from basic characterization and synthesis to more applied studies focusing on optimizing their performance in specific formulations. Investigations into the interaction of sorbitan trioleate with other surfactants, particularly hydrophilic ones like polysorbates, to create stable emulsion systems with desired properties have been a significant area of historical research. Early safety assessments also contributed to understanding their potential applications and limitations, paving the way for their use in diverse fields. rqbchemical.comnih.gov This historical research has established sorbitan trioleate as a foundational component in the toolkit of formulation scientists.

Scope and Research Significance of Sorbitan Trioleate in Contemporary Science

The research significance of sorbitan trioleate in contemporary science spans multiple disciplines. Its role as an emulsifier and stabilizer remains central, with ongoing research exploring its use in advanced material science, drug delivery systems, and environmental applications. Studies investigate its impact on the stability and properties of nanoemulsions, which are of interest for encapsulating and delivering active compounds. nih.govfishersci.ca Furthermore, research explores its potential in areas such as enhancing the bioavailability of hydrophobic substances and stabilizing complex formulations like vaccines. thegoodscentscompany.comnih.gov Beyond traditional applications, contemporary research is also examining the utility of sorbitan trioleate in novel areas such as corrosion inhibition and bioremediation, highlighting its broad scope and continued relevance in addressing modern scientific and technological challenges. thegoodscentscompany.com

Chemical Properties of Sorbitan Trioleate

Sorbitan trioleate is typically a pale yellow to brownish viscous liquid at room temperature, although it can appear as a solid below approximately 25 °C. wikidata.orgsenescence.infonih.gov It is characterized by its insolubility in water and its solubility in organic solvents. nih.gov Key physical properties include its density and refractive index. wikidata.orgsenescence.info

| Property | Value | Source |

| Physical State | Viscous liquid (at ~25 °C and above) | wikidata.orgsenescence.infonih.gov |

| Color | Pale yellow, light yellowish, or brown | wikidata.orgsenescence.info |

| Solubility in Water | Insoluble | nih.gov |

| Density | 0.956 g/mL at 25 °C | wikidata.orgsenescence.info |

| Refractive Index | n20/D 1.476 | wikidata.orgsenescence.info |

Detailed Research Findings (Examples within Scope)

Recent research highlights the behavior of sorbitan trioleate in complex formulations. For instance, studies on nanoemulsions have shown that formulations containing sorbitan trioleate can be prepared, but their stability can be influenced by factors such as the presence of other surfactants and mixing dynamics. nih.gov In some cases, while initial nanoemulsions appear stable, centrifugation can lead to phase separation in formulations containing sorbitan trioleate, suggesting a less robust interfacial layer compared to some other surfactant combinations. nih.gov This indicates that achieving long-term stability with sorbitan trioleate, particularly in highly dispersed systems, often requires careful formulation design and consideration of synergistic effects with co-surfactants.

Another area of research involves the use of sorbitan trioleate as a corrosion inhibitor. Studies have investigated the inhibitory behavior of modified polyoxyethylene sorbitan trioleate surfactants on metal corrosion, demonstrating that these compounds can effectively protect carbon steel in specific environments. thegoodscentscompany.com The extent of inhibition has been shown to be dependent on factors such as temperature and the concentration of the surfactant, with research exploring the underlying thermodynamic and kinetic parameters of the adsorption process onto the metal surface. thegoodscentscompany.com

Furthermore, research into bioremediation has explored the use of sorbitan trioleate to enhance the degradation of hydrophobic contaminants in soil. Studies suggest that sorbitan trioleate can potentially increase the bioavailability of such contaminants to soil microorganisms, either by increasing their solubility or by acting as a co-substrate. This line of research investigates how surfactants like sorbitan trioleate can be utilized as tools to improve the efficiency of environmental cleanup processes.

Eigenschaften

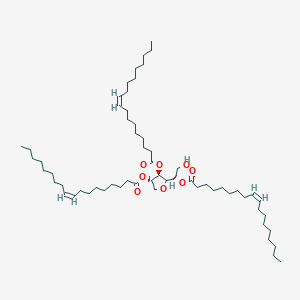

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIXEULIHSQFFO-PDKVEDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H108O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sorbitan Trioleate

Catalytic Esterification Pathways for Sorbitan (B8754009) Trioleate Synthesis

The primary method for synthesizing sorbitan trioleate involves the esterification of sorbitan with oleic acid. This reaction typically requires a catalyst and controlled conditions to favor the formation of the triester.

Optimization of Reaction Conditions and Catalysts for Esterification

The esterification of sorbitan with fatty acids, including oleic acid for sorbitan trioleate, is commonly carried out in the presence of either acid or alkaline catalysts. Alkaline catalysts, such as sodium hydroxide (B78521), are often preferred due to their efficiency and cost-effectiveness. google.com The reaction involves heating sorbitan and the fatty acid together, typically under an inert atmosphere like nitrogen, to minimize oxidation and pyrolysis, which can lead to undesirable color formation. google.comgoogle.com

Optimization of reaction conditions is critical to maximize the yield of sorbitan trioleate and control the degree of esterification. Key parameters include temperature, reaction time, catalyst type, and catalyst concentration. For the synthesis of sorbitan fatty acid esters, temperatures generally range from 180°C to 215°C when using alkaline catalysts; temperatures exceeding 215°C can result in significant color formation. google.com The molar ratio of fatty acid to sorbitol is also a crucial factor influencing the final product composition, with excess fatty acid typically used to favor higher degrees of esterification. google.com

Studies have explored different catalytic systems. For instance, a two-stage process for preparing sorbitan esters involves dehydrating sorbitol to sorbitan using an acid catalyst (like phosphoric acid) in the first stage, followed by esterification of sorbitan with a fatty acid using an alkaline catalyst (like sodium hydroxide) in the second stage. researchgate.net The esterification temperature in the second stage can be around 220°C with sodium hydroxide as the catalyst. researchgate.net

More recent research has investigated composite catalysts to improve efficiency and product quality. For example, a blend of NaOH and Na₂CO₃ in a specific mass ratio (5:2) has been used as an esterification catalyst for sorbitan trioleate synthesis at 200°C under vacuum and nitrogen protection. google.com The amount of catalyst can range from 1.5 to 30% by weight of the sorbitol, with preferred ranges between 3-12% and especially 3-8%. google.com

The reaction progress is often monitored by measuring the acid value, which decreases as esterification proceeds. The desired reaction time is maintained until the target acid value is reached, indicating the completion of the esterification to the desired degree.

Here is a sample table illustrating the influence of different catalysts and conditions on sorbitan ester synthesis, based on general principles observed in the literature:

| Catalyst Type | Temperature (°C) | Pressure | Reaction Time (h) | Notes | Source Type |

| Alkaline (e.g., NaOH) | 180-215 | Atmospheric/Vacuum | Varies | Common, cost-effective, color sensitive | Patent, Research |

| Acid (e.g., H₃PO₄) | ~180 (Dehydration) | Vacuum | Varies | Used in two-stage process for sorbitan | Research |

| Alkaline (e.g., NaOH) | ~220 (Esterification) | Varies | Varies | Used in two-stage process | Research |

| Composite (NaOH/Na₂CO₃) | 200 | Vacuum | ~2.5 | Optimized for reduced time/improved color | Patent |

| Enzymatic (Lipase) | Mild (~40) | Atmospheric | Varies | Biosurfactant synthesis | Research |

Influence of Etherification Precursors on Sorbitan Trioleate Formation

Sorbitan, the polyol precursor for sorbitan trioleate, is typically obtained by the dehydration of sorbitol. This dehydration can lead to the formation of various anhydro-sorbitol isomers, primarily 1,4-sorbitan, but also smaller amounts of isosorbide (B1672297) (a dianhydro-sorbitol). google.comrsc.org The composition of the anhydro-sorbitol mixture, often characterized by its hydroxyl number, can influence the subsequent esterification reaction and the final composition of the sorbitan ester product. google.comgoogle.com

While the outline mentions "etherification precursors," in the context of sorbitan ester synthesis from sorbitol, this likely refers to the intramolecular etherification (dehydration) of sorbitol to form sorbitan and isosorbide. The degree of anhydrization of sorbitol, reflected in the hydroxyl number of the anhydro sorbitol, is important. A hydroxyl number between 1150 and 1400, corresponding to a degree of anhydrization from about 1.0 to 1.4 moles of water removed per mole of sorbitol, is generally desired for preparing sorbitan fatty acid esters. google.com

The presence of isosorbide in the sorbitan precursor can affect the final product because isosorbide has only two hydroxyl groups available for esterification and ethoxylation, compared to the four in sorbitan. rsc.org This can lead to a more complex mixture of products in the subsequent ethoxylation step if not accounted for during the initial sorbitan synthesis.

Polyoxyethylene Modification and Derivatization

Sorbitan trioleate can be further modified by ethoxylation, which involves the addition of polyoxyethylene chains to the remaining hydroxyl groups. This process yields polyoxyethylene sorbitan trioleate, also known as Polysorbate 85.

Ethoxylation Processes and Polyoxyethylene Chain Integration

Ethoxylation of sorbitan trioleate is typically carried out by reacting sorbitan trioleate with ethylene (B1197577) oxide in a pressurized reactor at elevated temperatures. atamankimya.com This process introduces hydrophilic polyoxyethylene chains, transforming the lipophilic sorbitan trioleate into a more hydrophilic surfactant like Polysorbate 85. atamankimya.comknowde.com

The ethoxylation reaction is usually catalyzed by a base, such as alkali metal hydroxides (e.g., sodium or potassium hydroxide) or alkali metal fatty acid salts. google.com The amount of ethylene oxide added is carefully controlled to achieve a desired average number of ethylene oxide units per molecule, which dictates the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. atamankimya.comatamanchemicals.com For Polysorbate 85, the average number of ethylene oxide units is approximately 20. atamankimya.comatamanchemicals.comatamanchemicals.com

The integration of polyoxyethylene chains significantly alters the properties of the molecule, making it soluble or dispersible in water and enhancing its emulsifying capabilities, particularly for oil-in-water emulsions. atamankimya.comatamanchemicals.comatamanchemicals.com

Characterization of Polyoxyethylene Sorbitan Trioleate Variants

Characterization of polyoxyethylene sorbitan trioleate (Polysorbate 85) and its variants is essential to determine their composition, purity, and properties. Due to the nature of the synthesis, polysorbates are typically mixtures of various esters and ethoxylated species. rsc.orgnih.gov

Several analytical techniques are employed for characterization:

Chromatography: High-performance liquid chromatography (HPLC), often coupled with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS), is a powerful tool for separating and identifying the different components in polysorbate mixtures, including polyoxyethylene sorbitan, polyoxyethylene isosorbide, and their mono-, di-, and triesters with fatty acids. nih.gov Thin-layer chromatography (TLC) is also used, particularly for selecting eluents and monitoring purification. ugm.ac.idugm.ac.idresearchgate.net

Spectroscopy: Infrared (IR) spectroscopy is used to confirm the presence of characteristic functional groups (ester linkages, hydroxyl groups, ether linkages from polyoxyethylene chains). ugm.ac.idugm.ac.idresearchgate.netfao.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY) provides detailed structural information and can help identify different molecular species and the distribution of polyoxyethylene units. nih.govugm.ac.idugm.ac.idresearchgate.net

Mass Spectrometry (MS): ESI-MS can confirm and identify different classes of compounds in polysorbate 80 and help determine the number and distribution of polyoxyethylene groups and the degree of esterification and dehydration of sorbitol. nih.gov However, overlapping masses of different species (e.g., ethoxylated sorbitan and ethoxylated sorbitan monooleate with different numbers of EO units) can complicate detailed analysis for polysorbate 80. nih.govnbi.dk

Characterization is crucial for understanding how variations in synthesis, such as the degree of ethoxylation or the presence of isosorbide byproducts, influence the final product's performance and behavior, including its crystallization properties. rsc.orgnbi.dk

Advanced Functionalization and Polymerization Techniques

Beyond simple ethoxylation, sorbitan trioleate and its derivatives can be subjected to advanced functionalization and polymerization techniques to create novel materials with tailored properties.

Sorbitan trioleate has been explored as a component in the formation of lipid nanoparticles and nanoemulsions for drug delivery systems, where it acts as a hydrophobic surfactant to stabilize the lipid or oil phase. nih.gov

Furthermore, sorbitan trioleate can be chemically modified to introduce polymerizable groups, allowing its incorporation into polymer structures. For instance, a polymerizable sorbitan trioleate derivative (M-Span 85) has been synthesized from commercial sorbitan trioleate and used to create macromolecular copolymer stabilizers for the dispersion polymerization of particles like poly(methyl methacrylate) (PMMA) in nonpolar solvents. acs.orgnih.gov This demonstrates the potential for using sorbitan trioleate as a building block for designing specialized polymeric materials.

Functionalization techniques can also involve the modification of the remaining hydroxyl groups or the double bonds in the oleate (B1233923) chains for specific applications, such as the synthesis of surfactant-based corrosion inhibitors. researchgate.net

These advanced techniques enable the creation of sorbitan trioleate-based materials with enhanced functionalities, expanding their potential uses in areas like drug delivery, material science, and surface modification.

Synthesis of Polymerizable Sorbitan Trioleate Monomers

Direct synthesis of polymerizable monomers based on sorbitan trioleate involves modifying the molecule to incorporate functional groups capable of undergoing polymerization. One reported approach involves the synthesis of polymerizable sorbitan trioleate (referred to as M-Span 85, derived from commercial Span 85, a common name for sorbitan trioleate) acs.org. This modified sorbitan trioleate can then be utilized in polymerization reactions. While the specific detailed synthesis route for M-Span 85 from Span 85 is not extensively detailed in the provided search results, the concept involves introducing polymerizable moieties onto the sorbitan trioleate structure acs.org. Another study described a three-step synthetic route to obtain a chain-end functional di-sorbitan oleate monomer, suggesting similar strategies could potentially be applied to the trioleate form, likely involving reactions at the remaining hydroxyl group on the sorbitan ring or modifications of the oleate double bonds researchgate.net.

Copolymerization Strategies for Novel Materials Development

Sorbitan trioleate and its polymerizable derivatives play a role in copolymerization strategies, primarily as components of surfactant systems or as co-monomers to develop novel materials with tailored properties. Sorbitan oleates, including sorbitan trioleate, are known to function as emulsion stabilizers in the polymerization of various monomers, such as styrene, butadiene, and butadiene-styrene copolymers pcc.euatamanchemicals.compcc.eu. In these processes, sorbitan trioleate helps maintain a stable emulsion system, which is crucial for controlling particle size and morphology during polymerization. pcc.euatamanchemicals.compcc.eu.

Furthermore, polymerizable sorbitan trioleate monomers can be directly copolymerized with other monomers. For instance, polymerizable sorbitan trioleate (M-Span 85) has been copolymerized with methyl methacrylate (B99206) (MMA) to synthesize random copolymers acs.org. These copolymers act as macromolecular stabilizers in dispersion polymerization, enabling the preparation of polymer particles, such as PMMA particles, in nonpolar media with controlled size distribution acs.org. This highlights a strategy where a sorbitan trioleate derivative is integrated into the polymer backbone through copolymerization to impart stabilizing properties to the resulting material acs.org.

Integration into Oligomeric and Polymeric Architectures

Polysorbate 85, which is polyoxyethylene sorbitan trioleate, represents a significant class of polymeric architecture incorporating the sorbitan trioleate structure. It is described as a mixture of oleate esters of sorbitol and sorbitol anhydrides, predominantly the triester, condensed with approximately 20 moles of ethylene oxide atamanchemicals.com. This ethoxylation results in a larger, more hydrophilic molecule where the sorbitan trioleate core is integrated into a polyoxyethylene chain atamanchemicals.com. The analysis of such pegylated sorbitan trioleate oligomers can be performed using techniques like mass spectrometry to understand their complex composition uakron.eduresearchgate.net.

Sorbitan trioleate is also used as a component in complex formulations like squalene (B77637) emulsions, which serve as vaccine adjuvants nih.gov. In these systems, sorbitan trioleate, along with other components like polysorbate 80 and squalene, forms a stable emulsion structure, integrating the trioleate into a larger, functional oligomeric/polymeric delivery system nih.gov. The use of sorbitan trioleate in such formulations demonstrates its role in creating and stabilizing complex polymeric matrices for specific applications nih.gov.

The integration of sorbitan trioleate into oligomeric and polymeric architectures is further exemplified by the synthesis of non-ionic oligomeric surfactants based on polyoxyethylene sorbitan, which can be further modified for specific applications such as corrosion inhibition researchgate.net.

Emulsion and Microemulsion System Dynamics and Stabilization Mechanisms

Sorbitan trioleate, a nonionic surfactant, plays a significant role in the formulation and stabilization of emulsion and microemulsion systems. Its amphiphilic structure, possessing both lipophilic (three oleate chains) and a relatively less hydrophilic (sorbitan head group) character, influences its behavior at oil-water interfaces and its interaction with other components in complex formulations.

Phase Behavior and Microemulsion Formation with Sorbitan Trioleate

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant molecules, often in combination with a cosurfactant. jrespharm.comjsirjournal.comijprajournal.com Unlike conventional emulsions, microemulsions typically form spontaneously or with low energy input due to ultra-low interfacial tension. jrespharm.comjsirjournal.comijprajournal.com Sorbitan trioleate, particularly in its ethoxylated form (e.g., Polyoxyethylene (20) sorbitan trioleate, also known as Tween 85), has been investigated for its ability to facilitate microemulsion formation. jst.go.jpnih.govnih.gov

Ternary Phase Diagram Construction and Analysis

The phase behavior of systems containing oil, water, surfactant, and often a cosurfactant can be mapped using ternary or pseudo-ternary phase diagrams. sci-hub.sedergipark.org.trnih.gov These diagrams are graphical representations, typically equilateral triangles, where each corner represents a component or a mixture of components (e.g., oil phase, aqueous phase, and surfactant/cosurfactant mixture). sci-hub.sedergipark.org.tr By systematically varying the proportions of these components, regions corresponding to different phases, such as microemulsions, conventional emulsions, gels, or multiphase systems, can be identified. dergipark.org.trnih.govresearchgate.net

Studies involving polyoxyethylene sorbitan trioleate (Tween 85) have utilized pseudo-ternary phase diagrams to delineate the microemulsion region. For instance, in systems containing Tween 85, ethanol (B145695) (as cosurfactant), isopropyl myristate (IPM) (as oil phase), and saline solution (aqueous phase), pseudo-ternary phase diagrams have been constructed to identify the single-phase microemulsion domain. jst.go.jpnih.gov It has been observed that using Tween 85 as the surfactant component can result in a relatively large single-phase domain, particularly an oil-rich single-phase domain, compared to other polysorbates. jst.go.jpnih.gov The size and shape of this microemulsion region are influenced by the ratios of the components. jst.go.jpnih.gov

Role of Cosurfactants and Cosolvents in Microemulsion Stability

Cosurfactants and cosolvents are frequently incorporated into microemulsion formulations to enhance stability and expand the microemulsion region in phase diagrams. jrespharm.comatamankimya.comatamanchemicals.comrjpdft.commyfoodresearch.com They work by penetrating the interfacial film formed by the surfactant, which increases the fluidity of the interface and further reduces interfacial tension. rjpdft.comnih.gov This increased flexibility allows the interfacial film to adopt various curvatures necessary for microemulsion formation over a wider range of compositions. rjpdft.com

In systems utilizing polyoxyethylene sorbitan trioleate (Tween 85), cosurfactants like ethanol and isopropanol (B130326) have been shown to play a crucial role. jst.go.jpnih.govnih.gov For example, in a Tween 85/ethanol/IPM/saline system, adjusting the ratio of Tween 85 to ethanol can significantly impact the size of the oil-rich single-phase microemulsion domain. jst.go.jpnih.gov An increased ratio of Tween 85 to ethanol from 1:1 to 3:1 was found to expand the oil-rich single-phase domain, allowing for the preparation of microemulsions with reduced ethanol concentration. jst.go.jpnih.gov Similarly, isopropanol has been used as a cosurfactant in conjunction with Tween 85 in water-in-oil microemulsion systems. nih.gov

While cosurfactants are often essential for microemulsion formation, it is worth noting that some surfactant systems, including certain nonionic surfactants, can form microemulsions without the explicit addition of a separate cosurfactant or cosolvent, although their presence generally expands the microemulsion region. tandfonline.com

Impact of Temperature on Microemulsion Formation

Temperature is a critical parameter influencing the phase behavior and formation of microemulsions, particularly those stabilized by nonionic surfactants like sorbitan derivatives. researchgate.netatamanchemicals.comocl-journal.orgksu.edu.sa Nonionic surfactants typically exhibit a decrease in water solubility with increasing temperature due to the dehydration of their polyoxyethylene chains. researchgate.netksu.edu.sa This change in solubility affects the surfactant packing parameter and interfacial curvature energy, consequently influencing the phase behavior. researchgate.net

Studies have investigated the effect of temperature on microemulsion systems containing polyoxyethylene sorbitan trioleate or other related polysorbates. For instance, research on microemulsions containing red grape pomace extract stabilized by a mixture of low molecular weight surfactants (though not exclusively Sorbitan Trioleate) showed that storage temperature impacted the stability of encapsulated compounds, with lower temperatures (4°C or 25°C) better preserving antioxidant activity compared to elevated temperatures (37°C). ocl-journal.org While this study doesn't isolate the effect of Sorbitan Trioleate, it highlights the general temperature sensitivity of such systems. Another study on water-in-kerosene nano-emulsions stabilized with ethoxylated (20 EO) sorbitan trioleate (HLB=11) and sorbitan monooleate (HLB=4.3) demonstrated that temperature influenced the mean droplet size of the formed nano-emulsions. researchgate.net The phase behavior of water/nonionic surfactant/oil systems can be explored at different temperatures to determine the effect on the microemulsion region. tandfonline.com

Interfacial Curvature and Bicontinuous Microemulsion Structures

The formation of different microemulsion structures, such as oil-in-water (O/W), water-in-oil (W/O), and bicontinuous phases, is governed by the spontaneous curvature of the surfactant film at the oil-water interface. Surfactant molecules pack at the interface, and the relative areas occupied by the hydrophilic head groups and lipophilic tails determine the curvature. nottingham.ac.uk Surfactants that favor a larger area for the head groups tend to form O/W microemulsions (positive curvature), while those favoring the tails form W/O microemulsions (negative curvature). nottingham.ac.uk Bicontinuous microemulsions, characterized by continuous interpenetrating channels of both oil and water, form when the surfactant film has low or zero mean curvature. sci-hub.senottingham.ac.uk

Polyoxyethylene sorbitan trioleate (Tween 85), with its relatively large lipophilic moiety (three oleate chains) and an ethoxylated sorbitan head group, influences interfacial curvature. While its HLB value (around 11 for Tween 85) suggests a tendency towards O/W systems, the specific composition of the microemulsion system, including the presence and concentration of cosurfactants and the oil-to-water ratio, dictates the resulting structure. jrespharm.com

Bicontinuous microemulsions have been investigated for various applications, including drug delivery, due to their ability to solubilize both hydrophilic and lipophilic substances. nih.gov Studies involving polyoxyethylene (20) sorbitan trioleate (Tween 85) in combination with other surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate) have been explored for the formation of bicontinuous microemulsions. nih.gov These systems consist of elongated nanodomains of oil and water. nih.gov The balance between the hydrophilicity and lipophilicity of the surfactant system is crucial for achieving bicontinuous structures. nih.gov

Emulsion Formation and Stability Profiles

Influence of Sorbitan Trioleate on Nanoemulsion Formulation and Stability

Nanoemulsions are a type of emulsion with droplet sizes typically ranging from 20 to 200 nm. myfoodresearch.com Like microemulsions, their small droplet size can lead to a transparent or translucent appearance. However, unlike microemulsions, nanoemulsions are often kinetically stable, requiring specific formulation strategies and sometimes high-energy emulsification methods for their preparation, although low-energy methods like emulsion phase inversion are also used. myfoodresearch.com

Sorbitan trioleate (Span 85) and its ethoxylated derivative (Polyoxyethylene (20) sorbitan trioleate, Tween 85) are utilized in nanoemulsion formulations. atamankimya.comatamanchemicals.comresearchgate.netnih.gov Polyoxyethylene sorbitan trioleate is commonly used in the preparation of nanoparticles, including nanoemulsions, where it helps to stabilize these particles in suspension and prevent coalescence. atamankimya.comatamanchemicals.com This stabilizing property is important for applications requiring controlled release and targeted delivery. atamankimya.comatamanchemicals.com

However, the highly lipophilic nature and low HLB value of Sorbitan trioleate (Span 85) can pose challenges in achieving stable nanoemulsions, particularly O/W systems. Studies have indicated that nanoemulsions formulated solely with Sorbitan trioleate may be prone to breaking, suggesting limitations in applications requiring long-term stability or resistance to stress like centrifugation. nih.gov This is likely due to its low HLB hindering the formation of a sufficiently stable interfacial film around oil droplets in an aqueous continuous phase. nih.gov

Combining Sorbitan trioleate with more hydrophilic surfactants, such as polysorbates (e.g., Polysorbate 80), is a common strategy to achieve a balanced HLB and improve nanoemulsion stability. nih.gov The interplay between the structures of the Sorbitan ester and the polysorbate influences the interfacial arrangement and stability of the nanoemulsion system. nih.gov Factors like Ostwald ripening, creaming index, particle size, and distribution are assessed to evaluate the stability profiles of these formulations. nih.gov

Emulsion and Microemulsion System Dynamics and Stabilization Mechanisms

Emulsion Formation and Stability Profiles

Mechanisms of Interfacial Film Formation and Droplet Stabilization

Emulsions are thermodynamically unstable dispersions of two immiscible liquids that require an external energy input for their formation and stabilization. ntnu.no Surfactants like sorbitan (B8754009) trioleate play a crucial role by adsorbing at the liquid-liquid interface, reducing interfacial tension, and forming an interfacial film that stabilizes the system against phase separation. ntnu.nofiveable.me The formation of this protective interfacial film around dispersed droplets prevents their coalescence. fiveable.me The stability of the emulsion is influenced by the toughness and flexibility of this film. uomustansiriyah.edu.iq

In mixed surfactant systems, such as those combining Polysorbates and Sorbitan esters, favorable intermolecular interactions can lead to a condensed interfacial film, contributing to resistance against coalescence and phase separation. nih.gov The film of one surfactant can act as a "solvent" for the second surfactant in a mixed film, promoting the formation of a phase that resists collapse. nih.gov

However, the highly lipophilic nature and low HLB value of sorbitan trioleate can hinder the formation of a stable interfacial film, potentially leading to emulsion breaking. nih.gov In some instances, the three oleic acids on the sorbitan ring of sorbitan trioleate appear to hinder interfacial adsorption and molecular interaction, potentially resulting in "poor" packing within the interfacial film due to weak surfactant-surfactant interaction. acs.org

Factors Affecting Emulsion Breaking and Creaming Phenomena

Emulsion instability can manifest as flocculation, creaming, coalescence, breaking, and phase inversion. slideshare.net Creaming is the upward or downward movement of dispersed phase particles to form a concentrated layer, driven by density differences between the dispersed and continuous phases. nih.govslideshare.net Emulsion breaking, or cracking, involves the complete separation of the oil and water phases, often due to coalescence. nih.govslideshare.net

Factors affecting creaming include globule size, the density difference between phases, gravity, and viscosity of the medium. slideshare.net Larger droplet sizes can lead to easier creaming or sedimentation. onlinescientificresearch.com

Emulsions containing sorbitan trioleate have shown a tendency towards emulsion breaking, forming distinct oil layers upon centrifugation, which indicates complete separation of the oil phase from the aqueous phase. nih.gov This is attributed to the highly lipophilic nature and low HLB value of sorbitan trioleate, which likely impedes the formation of a stable interfacial film around droplets. nih.gov This characteristic suggests potential limitations in applications requiring long-term stability or subjection to mechanical stress. nih.gov

Comparison with Other Sorbitan Esters in Emulsion Stabilization

Sorbitan esters, including sorbitan trioleate, are nonionic surface-active components used for stabilizing water-in-oil emulsions. mdpi.com The effectiveness of different sorbitan esters in emulsion stabilization can vary based on their structure and HLB values. Sorbitan trioleate, with its low HLB (around 1.8 to 4.3), is primarily suitable for water-in-oil emulsions. ycmingya.comacs.org

Comparatively, other sorbitan monoesters like sorbitan monolaurate (Span 20), sorbitan monopalmitate (Span 40), sorbitan monostearate (Span 60), and sorbitan monooleate (Span 80) have different HLB values and properties. mdpi.comnih.gov For instance, sorbitan monooleate (Span 80) has an intermediate HLB value of 4.30. mdpi.com Studies comparing sorbitan monooleate and sorbitan trioleate in polymer emulsions indicated that systems stabilized with sorbitan trioleate exhibited extremely low stability, attributed to its enhanced affinity toward oil leading to less efficient interfacial packing. acs.org The low HLB value of sorbitan trioleate (1.8) was far from the estimated optimum HLB of approximately 6.0 for the specific polymer emulsion system studied, contributing to its instability. acs.org

In contrast to sorbitan trioleate's tendency for breaking, emulsions stabilized with sorbitan monooleate and sorbitan monostearate have been observed to exhibit creaming layers upon centrifugation in certain formulations. nih.gov Sorbitan monostearate and sorbitan monopalmitate, which are solid at room temperature, can also influence emulsion structure and stability, potentially leading to semi-solid states and larger droplet sizes during processing if hot processes are used. nih.gov

Polyoxyethylene sorbitan trioleate (Tween 85), an ethoxylated derivative of sorbitan trioleate with a higher HLB of 13-14, is effective as a hydrophilic emulsifier for oil-in-water emulsions, demonstrating the significant impact of ethoxylation on the surfactant's properties and the type of emulsion it stabilizes. atamankimya.com

Stability Assessment under Varying Conditions (e.g., Centrifugation, Shear)

Emulsion stability is assessed through various methods, including visual observation, centrifugation, droplet size analysis, pH stability, and rheology tests. onlinescientificresearch.comresearchgate.net Centrifugation is a common method for preliminary stability screening, as it accelerates the separation processes like creaming and breaking. nih.gov

Emulsions containing sorbitan trioleate have been shown to form distinct oil layers upon centrifugation, indicating emulsion breaking and complete phase separation. nih.gov This suggests that emulsions stabilized solely by sorbitan trioleate may have limitations in applications involving mechanical stress like centrifugation or shaking. nih.gov

Shear conditions can also influence emulsion stability and rheological properties. The viscosity of emulsions can be affected by shear rate, and most emulsions exhibit shear thinning behavior. onlinescientificresearch.comresearchgate.net While the provided search results discuss the effect of shear rate on the viscosity of heavy oil emulsions and the manifestation of instabilities through oscillatory shear in polymer emulsions, specific detailed research findings on the stability assessment of sorbitan trioleate-stabilized emulsions under varying controlled shear rates were not extensively detailed within the provided snippets. However, the stability of polymer emulsions containing sorbitan trioleate was evaluated using oscillatory shear measurements, and the level of oil phase separated was compared with the index of stability estimated from rheological data. acs.org This indicated a correlation between rheological properties and emulsion stability, with an unstable domain observed beyond a certain threshold of the stability index. acs.org

Interfacial Phenomena in Emulsified Systems

Interfacial phenomena, such as the reduction of interfacial tension and the adsorption behavior of surfactants at the oil/water interface, are fundamental to the formation and stability of emulsions. ntnu.nofiveable.me

Interfacial Tension Reduction by Sorbitan Trioleate

Surfactants reduce the interfacial tension between immiscible liquids by adsorbing at the interface. ntnu.nofiveable.melsu.edu This reduction in interfacial tension facilitates the breakup of larger droplets during emulsification, leading to the formation of smaller droplets and a more stable emulsion. fiveable.me The extent of interfacial tension reduction depends on the emulsifier structure, concentration, and the nature of the oil and water phases. fiveable.me

Sorbitan trioleate, as a surfactant, reduces the interfacial tension at the oil/water interface. ntnu.no Its lipophilic nature and low HLB value contribute to its effectiveness in reducing interfacial tension in oil-continuous systems, favoring the formation of water-in-oil emulsions. ycmingya.comwhiterose.ac.uk Studies on the behavior of sorbitan surfactants at the water-oil interface have shown that the interfacial tension at the critical micelle concentration (CMC) is influenced by the surfactant's hydrophobicity and the nature of the oil phase. nih.govresearchgate.net While specific values for sorbitan trioleate across a range of conditions were not extensively detailed, the general principle of interfacial tension reduction by sorbitan esters applies.

Surfactants that yield more disordered interfacial films, potentially due to flexible and/or unsaturated tails like those in the oleate (B1233923) chains of sorbitan trioleate, may reduce water/oil interfacial tension more effectively than those forming highly ordered films. rsc.org

Adsorption Behavior at Oil/Water Interfaces

The adsorption of surfactants at the oil/water interface is a key process in emulsion stabilization. ntnu.nofiveable.me Surfactant molecules orient themselves at the interface with their hydrophilic heads in the aqueous phase and their lipophilic tails in the oil phase, forming an adsorbed layer. fiveable.me

Sorbitan trioleate, being a lipophilic surfactant, has a higher affinity for the oil phase. acs.orgnih.gov Its adsorption at the water-oil interface leads to the formation of a film surrounding the water droplets in a water-in-oil emulsion. whiterose.ac.uk

The adsorption behavior of sorbitan esters is influenced by factors such as the structure of the surfactant, the nature of the oil phase, and temperature. nih.govresearchgate.netnih.gov For instance, interactions between the fatty acid chain of the surfactant and the emulsified triglycerides can influence the interfacial surfactant concentration. nih.gov Strong interactions with the oil phase can potentially suppress surfactant adsorption onto the oil-water interface. nih.gov

Studies involving sorbitan monooleate (Span 80) have shown that increasing the hydrocarbon chain length of the oil phase can affect parameters related to adsorption, such as the area per molecule at the CMC and the standard free energy of adsorption. nih.govresearchgate.net While direct detailed adsorption isotherms for sorbitan trioleate were not provided, the principles governing the adsorption of sorbitan esters at the oil/water interface are relevant. The efficiency of surfactant adsorption can be quantified, with a higher adsorption capacity implying that lower surfactant concentrations are needed to reduce interfacial energy. mdpi.com

The specific arrangement and packing of sorbitan trioleate molecules at the interface, influenced by the three oleate chains, can impact the efficiency of the interfacial film and, consequently, emulsion stability. acs.org

Mixed Surfactant System Interactions and Synergistic Effects

The performance of sorbitantrioleate as an emulsifier can be significantly altered when used in combination with other surfactants in mixed systems. The interactions between different surfactant molecules at the interface and in the bulk phase can lead to synergistic effects, resulting in enhanced stability or altered properties of the emulsion or microemulsion researchgate.netnih.gov.

Synergism in mixed surfactant systems can manifest as a greater reduction in interfacial tension or improved solubilization capacity compared to the individual surfactants at the same total concentration researchgate.netacs.org. This is often attributed to favorable intermolecular interactions between the different surfactant molecules in the mixed adsorption layer or mixed micelles researchgate.netnih.gov.

Studies investigating mixtures of sorbitan fatty acid esters, such as this compound, with ethoxylated counterparts, like polyoxyethylene sorbitan monooleate (Tween 80) or polyoxyethylene sorbitan trioleate (Tween 85), have demonstrated such interactions acs.orgresearchgate.netscribd.com. For example, mixtures of polyoxyethylene (20) sorbitan trioleate (Tween 85) and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), an anionic surfactant, have shown synergistic interactions in mixed micellar systems, leading to improved surface activity and favorable thermodynamic parameters acs.orgscribd.com. The extent of this synergism can depend on the specific ratio of the surfactants in the mixture and the nature of the oil phase acs.org.

The synergistic effect in mixed systems is a complex phenomenon influenced by factors such as the molecular structure of the surfactants, their relative concentrations, and the properties of the continuous and dispersed phases researchgate.net. Favorable packing of different surfactant molecules at the interface due to complementary shapes and interactions between their headgroups and tails can contribute to enhanced interfacial film properties and stability researchgate.netacs.org.

Non-Ideal Behavior in Mixed Monolayers

Mixed monolayers formed by this compound and other surfactants at the air-water or oil-water interface often exhibit non-ideal behavior. This deviation from ideal mixing can be either positive (repulsive interactions) or negative (attractive interactions), influencing the properties of the interface and, consequently, the stability of the dispersed system acs.org.

Research on mixed films containing this compound and polyoxyethylene sorbitan monooleate has shown non-ideal behavior at the air-water interface acs.org. This non-ideality can be enhanced at elevated ionic strength acs.org. The observed behavior, including condensation in films of certain compositions, has been explained based on factors like molecular shape complementarity between the surfactants acs.org.

In mixtures of polyoxyethylene sorbitan monoleate (Tween 80) with sorbitan esters like sorbitan monooleate, sorbitan sesquioleate, or sorbitan trioleate (Span 85), studies using Langmuir compression isotherms have indicated that these mixtures form expanded mixed monolayer films at the air-water interface researchgate.net. Mixing Tween 80 with these sorbitan esters often exhibits significant repulsive non-ideality, except at low proportions of Tween 80 researchgate.net.

Data Table: Examples of Surfactant Interactions and Effects

| Surfactant Mixture | System Type | Observed Interaction/Effect | Reference |

| Polyoxyethylene(20) sorbitan trioleate (Tween 85) + AOT | Mixed Micelles | Synergistic interactions, improved surface activity, favorable thermodynamics | acs.orgscribd.com |

| Sorbitan trioleate + Polyoxyethylene sorbitan monoleate | Mixed Monolayers | Non-ideal behavior, condensation at certain compositions, enhanced by ionic strength | acs.org |

| Tween 80 + Sorbitan trioleate (Span 85) | Mixed Monolayers | Expanded films, significant repulsive non-ideality (except at low Tween 80) | researchgate.net |

| Chitosan (B1678972) + Sorbitan trioleate | Biopolymer-Surfactant | Interactions leading to emulsion-like solutions/creams, strongest interaction among tested sorbitan esters | tul.cz |

Sorbitan trioleate, a non-ionic surfactant, plays a significant role in the formulation and characterization of various nanosystems. Its amphiphilic nature, stemming from a sorbitan head group esterified with three oleic acid fatty chains, influences its behavior at interfaces and its ability to stabilize dispersed phases. While the term "Sorbitan trioleate" is sometimes used interchangeably with polyoxyethylene sorbitan trioleate (Polysorbate 85), particularly in the context of ethoxylated derivatives with higher HLB values, the focus here is on the non-ethoxylated sorbitan trioleate (Span 85) and its direct applications in nanosystems as outlined.

Nanosystem Formulation and Characterization with Sorbitan Trioleate

Supramolecular Structures and Self-Assembly in Nanosystems

Interactions with Biopolymers and Complex Formation (e.g., Chitosan)

Sorbitan (B8754009) trioleate has been investigated for its interactions with biopolymers, particularly in the context of forming complexes for various applications, including drug delivery and material science. Chitosan (B1678972), a natural cationic polysaccharide derived from chitin, is a common biopolymer explored in combination with nonionic surfactants like sorbitan trioleate fishersci.pttul.cznih.gov.

Mixtures of chitosan and nonionic surfactants, including sorbitan trioleate, can lead to the formation of micro- and nanostructures even without crosslinking agents researchgate.net. These interactions are influenced by factors such as electrostatic, hydrophobic, and intra- and inter-polymer forces researchgate.net. Studies have shown that mixing chitosan with sorbitan esters, such as sorbitan monolaurate, sorbitan monooleate, or sorbitan trioleate, can produce biopolymer-surfactant systems with unique properties, forming emulsion-like solutions or creams tul.cznih.gov.

Research involving chitosan and sorbitan esters has characterized the critical micelle concentration (CMC) of the sorbitan esters in chitosan solutions using techniques like surface tension and fluorescence-based methods tul.cznih.gov. The degree of interaction between chitosan and individual sorbitan esters has been assessed using techniques such as FTIR analysis tul.cznih.gov. These interactions can influence the rheological properties of the resulting mixtures tul.cznih.gov. For instance, the addition of sorbitan monooleate and sorbitan trioleate to chitosan solutions has been observed to enhance the complex moduli, particularly at low frequencies, suggesting the formation of more elastic mixtures compared to those with sorbitan monolaurate tul.cz. This effect may be attributed to the formation of emulsions, coalescence, and interactions between chitosan and the unsaturated sorbitan esters tul.cz.

Studies have utilized sorbitan trioleate as a component in the formulation of chitosan-based particles. For example, it has been used in the water-in-oil emulsion technique for preparing chitosan particles, sometimes with the addition of crosslinking agents like sodium tripolyphosphate or glutaraldehyde (B144438) uctm.edu.

Microstructural Investigations of Nanosystems

Microstructural investigations are crucial for understanding the internal organization and morphology of nanosystems formulated with sorbitan trioleate. Electron microscopy is considered a highly effective technique for characterizing the microstructure and organization of lipid nanoparticles, offering a resolution around 1 nm, which allows visualization of fine details beyond the capability of optical microscopy mdpi.com.

Sorbitan trioleate is commonly used in the preparation of various nanoparticles, including liposomes and nanoemulsions, where it helps stabilize these particles and prevent coalescence atamanchemicals.com. This stabilization is essential for achieving controlled release and targeted delivery in drug delivery systems atamanchemicals.com.

Studies on nanosystems based on sorbitan esters, such as solid sorbitan esters nanoparticles (SSN), have employed techniques like 1H-NMR, including the Invisible State STD (ISSTD) experiment, to investigate their internal structure researchgate.net. These techniques have revealed insights into the flexibility gradient within these nanosystems, indicating a more rigid internal core and a more flexible surface region researchgate.net. This type of structural information helps explain properties like high stability and supports the classification of these nanosystems as solid nanostructures rather than vesicular ones researchgate.net.

The microstructure of nanosystems can significantly impact their properties and performance. For instance, the morphology of aggregates within chitosan-surfactant solutions, including those with sorbitan trioleate, has been evaluated by techniques such as optical microscopy and dynamic light scattering tul.cznih.gov. These morphological characteristics have been found to be related to the rheological properties of the systems tul.cznih.gov.

In the context of lipid nanoparticles, the use of different lipid materials with varying melting points in formulations stabilized by emulsifiers like sorbitan esters can lead to nanostructured lipid carriers (NLCs) researchgate.net. The process conditions, such as high-pressure homogenization, can affect the characteristics and physical stability of the produced NLCs, highlighting the importance of microstructural control during formulation researchgate.net.

While specific detailed data tables directly linking sorbitan trioleate concentration to precise microstructural parameters across various nanosystem types were not extensively available in the search results, the research indicates that the concentration and type of sorbitan ester influence the resulting morphology and properties of biopolymer-surfactant systems and lipid nanoparticles tul.cznih.govresearchgate.net.

For example, research on chitosan-sorbitan ester mixtures indicated that the type of sorbitan ester influenced the power-law index (P) derived from Cole-Cole plots, which is dependent on the structures within the polymer systems tul.cz. Higher P values were observed for mixtures with sorbitan monooleate and sorbitan trioleate compared to sorbitan monolaurate, suggesting structural evolution due to the presence of unsaturated sorbitan esters tul.cz.

Rheological Characteristics of Sorbitan Trioleate Containing Systems

Viscoelastic Properties of Emulsions and Creams

Emulsions, being thermodynamically unstable systems of immiscible liquids, rely on emulsifiers like sorbitan (B8754009) trioleate for stability. scribd.com The rheological properties, including viscoelasticity, are key indicators of emulsion stability and texture. Viscoelasticity describes materials that exhibit both viscous (flow) and elastic (deformation recovery) characteristics.

Studies on pharmaceutical creams containing sorbitan fatty acid ester surfactants, including sorbitan trioleate, have aimed to understand their rheological properties. scribd.com These studies often utilize techniques such as dynamic oscillation stress sweep, oscillation frequency sweep, and static creep recovery measurements to assess elastic, viscoelastic, and viscous behaviors. scribd.com

Influence of Sorbitan Trioleate Concentration on Rheology

The concentration of sorbitan trioleate plays a critical role in determining the rheological properties of emulsions. Research on water-in-oil emulsions prepared with petroleum oil, water, and sorbitan trioleate has shown that increasing the surfactant concentration can lead to an increase in viscosity and dynamic moduli. researchgate.net High surfactant concentrations can result in flocculated emulsions exhibiting non-Newtonian yield-pseudoplastic behavior. researchgate.net This behavior is characterized by a yield stress that must be overcome before flow begins, followed by a decrease in viscosity with increasing shear rate. researchgate.net

Similarly, in systems involving chitosan (B1678972) and sorbitan esters, increasing the concentration of sorbitan monooleate led to formulations that were smoother and thicker. tul.cz While this specific study focused on sorbitan monooleate, it highlights the general principle that surfactant concentration significantly impacts the rheology of such mixtures, potentially forming viscous creams. tul.cz

Effects of Oil Phase Ratio and Mixing Parameters on Rheological Behavior

The ratio of the oil phase to the aqueous phase, as well as mixing parameters, also influences the rheological behavior of emulsions containing sorbitan trioleate. In invert emulsion fluids, the oil phase/aqueous phase ratio is a critical factor, traditionally ranging from 55/45 to 85/15 v/v. google.com High internal phase ratio (HIPR) emulsions, with a larger volume of the internal aqueous phase (> 50%), are preferred for reducing the oil phase volume. google.com

Studies on invert emulsions have investigated the effect of the oil/aqueous phase volume ratio, keeping the sorbitan trioleate concentration constant. google.com Additionally, mixing parameters such as mixing speed and duration have been shown to affect emulsion viscosity and stability. Increasing mixing speed can lead to smaller droplet sizes, increasing mutual friction between droplets and thus increasing viscosity. acs.org

Modeling Rheological Data (e.g., Ostwald-de Waele, Herschel-Bulkley Models)

Rheological behavior of sorbitan trioleate-containing systems can often be described using various mathematical models. For emulsions, non-Newtonian behavior, particularly pseudoplastic (shear-thinning), is commonly observed. crimsonpublishers.comscielo.br The Ostwald-de Waele (Power Law) and Herschel-Bulkley models are frequently used to fit experimental rheological data from such systems. crimsonpublishers.comscielo.brnih.gov

The Ostwald-de Waele model is suitable for describing shear-thinning fluids but does not account for yield stress. nih.govmostwiedzy.pl The Herschel-Bulkley model, on the other hand, can describe fluids that exhibit both yield stress and shear-thinning behavior. mostwiedzy.pl Studies have shown that these models can adequately describe the rheological behavior of emulsions containing polyoxyethylene sorbitan surfactants, with high coefficients of determination (R²) indicating a good fit to experimental data. crimsonpublishers.com

While some emulsions containing sorbitan trioleate may be well-described by the Herschel-Bulkley model, others, particularly highly flocculated ones, might be better represented by models like the Casson model, which specifically accounts for yield stress in flocculated systems. researchgate.net

Here is an example of how rheological model parameters might be presented, based on findings for similar non-Newtonian fluids:

| Model | Parameter | Description | Typical Value Range (Pseudoplastic Fluid) |

| Ostwald-de Waele | K (Consistency Index) | Indicates the consistency of the fluid | Higher values indicate thicker fluids |

| n (Flow Behavior Index) | Describes the deviation from Newtonian behavior | < 1 for pseudoplastic fluids | |

| Herschel-Bulkley | τ₀ (Yield Stress) | Stress required to initiate flow | > 0 for fluids with a yield point |

| K (Consistency Index) | Indicates the consistency of the fluid after yielding | Varies depending on the system | |

| n (Flow Behavior Index) | Describes the shear-thinning behavior after yielding | < 1 for pseudoplastic fluids |

Note: Specific values for sorbitan trioleate-containing systems would depend on the exact composition, concentrations, and conditions studied.

Rheological Modifiers and Additives for Paraffinic Oils

Paraffinic oils, especially those with high paraffin (B1166041) content, face challenges in transportation and processing due to the formation of asphalt-resin-paraffin deposits (ARPDs) and increased viscosity at lower temperatures. westminster.ac.ukacs.org Rheological modifiers and additives are used to improve their cold-flow properties and reduce viscosity.

Development of Depressor Additives Incorporating Polyoxyethylene Sorbitan Trioleate

Polyoxyethylene sorbitan trioleate (often referred to as Polysorbate 85 or Tween 85) is a key component in the development of depressor additives for paraffinic oils. westminster.ac.ukacs.orgacs.org These additives are designed to modify paraffin crystallization, preventing the formation of large network structures that impede flow. westminster.ac.ukacs.org

A novel depressor additive (PTE) has been synthesized incorporating polyoxyethylene sorbitan trioleate, pyromellitic acid dianhydride (PMDA), and arachidyl alcohol. westminster.ac.ukacs.orgresearchgate.net This additive has been specifically tailored for paraffinic oils with high paraffin content. westminster.ac.ukacs.org Polyoxyethylene sorbitan trioleate, being an ethoxylated sorbitan ester, is more hydrophilic than sorbitan trioleate itself and functions as a non-ionic surfactant. knowde.com

Impact on Cold-Flow Properties and Viscosity Reduction

The incorporation of polyoxyethylene sorbitan trioleate-based depressor additives has a significant impact on the cold-flow properties and viscosity of paraffinic oils. The PTE additive, for instance, has been shown to cause a substantial reduction in yield loss temperature and decrease effective viscosity at low temperatures. westminster.ac.ukacs.org

Research indicates that these additives alter paraffin crystallization, promoting the formation of smaller, more manageable lamellar structures instead of a large, interconnected network. westminster.ac.ukacs.orgresearchgate.net This modification in crystal structure is crucial for maintaining oil fluidity at lower temperatures. westminster.ac.ukacs.org

Studies have demonstrated sustained effectiveness of such additives over time, surpassing the performance and stability of some commercial alternatives in enhancing cold-flow properties in high-paraffin oils. westminster.ac.ukacs.orgresearchgate.net

Here is a table summarizing the impact of a polyoxyethylene sorbitan trioleate-containing additive on paraffinic oil properties:

| Paraffinic Oil Blend | Additive Concentration (ppm) | Yield Loss Temperature Reduction (°C) | Effective Viscosity at 0°C (Pa·s) |

| West Kazakhstan (WKOM) | 500–1000 | 18 to 3 | 0.167 |

| Kumkol-Akshabulak (KAOM) | 500–1000 | 12 to 0 | 0.245 |

Data derived from studies on a specific depressor additive (PTE) incorporating polyoxyethylene sorbitan trioleate. westminster.ac.ukacs.org

Paraffin Crystallization Modification and Fluidity Maintenance

Sorbitan trioleate, particularly in its ethoxylated form (Polyoxyethylene sorbitan trioleate, often referred to as Tween-85), plays a significant role in modifying paraffin crystallization and maintaining the fluidity of hydrocarbon systems, notably in crude oil production and transportation. The presence of paraffin waxes in crude oil can lead to significant challenges, including increased viscosity, reduced flowability, and the formation of deposits that can block pipelines and equipment, especially at lower temperatures. The solidification of oil occurs as temperature decreases, leading to the formation of a crystalline phase where crystals grow, coalesce, and form a network that traps the liquid phase, causing solidification. researchgate.netresearchgate.net

Chemical additives, such as paraffin inhibitors or pour point depressants (PPDs), are employed to mitigate these issues by interacting with paraffin molecules to interrupt crystal growth and prevent the formation of macroscopic deposits. researchgate.net Polyoxyethylene sorbitan trioleate has been identified as a component in such depressor additives. researchgate.netresearchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netacs.org

Research has demonstrated that additives containing polyoxyethylene sorbitan trioleate can effectively alter paraffin crystallization. For instance, a novel depressor additive (PTE) derived from pyromellitic acid dianhydride, polyoxyethylene sorbitan trioleate (Tween-85), and arachidyl alcohol was tested on paraffinic oil blends. researchgate.netresearchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netacs.org Microscopic analysis confirmed that this additive alters paraffin crystallization, leading to the formation of large lamellar structures. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov This modification in crystal structure is crucial because it prevents the formation of a cohesive crystalline network that would otherwise trap the oil and impede flow. researchgate.net By preventing this network formation, the additive helps maintain the fluidity of the oil. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov

The effectiveness of such additives is often evaluated by their ability to reduce the pour point and viscosity of the oil. researchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.net Studies have shown that the introduction of the PTE additive at concentrations of 500–1000 ppm resulted in a significant and sustained reduction in yield loss temperature and decreased effective viscosity in paraffinic oil blends. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov For example, in West Kazakhstan oil mixture (WKOM), the yield loss temperature was reduced from 18 °C to 3 °C, and in Kumkol-Akshabulak oil mixture (KAOM), it was reduced from 12 °C to 0 °C. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov The effective viscosity at 0 °C also decreased significantly. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov

The mechanism by which these additives function involves the interaction of their polar functional groups and long hydrocarbon chains with paraffin molecules. researchgate.net This interaction can lead to the adsorption of the additive onto paraffin crystals, influencing their growth and encouraging the aggregation of smaller crystals. researchgate.net This process weakens the forces holding the crystals together, thereby enhancing the stability and fluidity of the oil disperse system. researchgate.net

While polyoxyethylene sorbitan trioleate (Tween-85) has an HLB value of 11.0 and is soluble in water, dilute acid/alkalis, and most organic solvents, its effectiveness in paraffin inhibition is linked to its structure and interaction with the wax components. atamankimya.com The surfactant's alkyl chains need to match the wax chain length to effectively inhibit wax growth, and more side chains on the surfactant can enhance its efficiency as a wax inhibitor. onepetro.org However, solubility can be a limiting factor, and a balance between hydrophobic and hydrophilic groups is necessary for optimal performance. onepetro.org

The research findings indicate that polyoxyethylene sorbitan trioleate, as a component in specifically designed depressor additives, is effective in modifying paraffin crystallization and maintaining the fluidity of highly paraffinic oils, offering a tailored solution for enhancing cold-flow properties. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov

Table 1: Effect of PTE Additive on Rheological Properties of Paraffinic Oils

| Oil Mixture | Additive Concentration (ppm) | Original Yield Loss Temperature (°C) | Reduced Yield Loss Temperature (°C) | Effective Viscosity at 0°C (Pa·s) |

| West Kazakhstan (WKOM) | 500–1000 | 18 | 3 | 0.167 |

| Kumkol-Akshabulak (KAOM) | 500–1000 | 12 | 0 | 0.245 |

Data compiled from research findings. westminster.ac.ukresearchgate.netwestminster.ac.ukresearchgate.netnih.gov

Corrosion Inhibition Mechanisms

Sorbitan (B8754009) Trioleate as a Non-Ionic Corrosion Inhibitor

Sorbitan trioleate functions as a non-ionic surfactant, which can contribute to its properties as a corrosion inhibitor thegoodscentscompany.comatamanchemicals.com. Non-ionic surfactants can inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that hinders the access of corrosive species to the metal biointerfaceresearch.com. Sorbitan trioleate is used in lubricants and rust preventive oils for its corrosion inhibition property thegoodscentscompany.comatamanchemicals.comcalpaclab.com.

The inhibitory behavior of non-ionic polyoxyethylene sorbitan trioleate surfactant (MA/TWEEN-DEA) on ST3 steel corrosion has been examined in a model solution simulating the compositions of formation waters researchgate.netresearchgate.net. The compound was found to inhibit the corrosion of carbon steel in this simulated environment, indicating its potential efficacy in such conditions researchgate.netresearchgate.net.

The extent of corrosion inhibition by polyoxyethylene sorbitan trioleate surfactant (MA/TWEEN-DEA) has been shown to be dependent on both temperature and concentration researchgate.netresearchgate.net. For instance, at a concentration of 200 ppm, MA/TWEEN-DEA exhibited an inhibition efficiency of 80% at 30 °C, which decreased to 62% at 70 °C researchgate.netresearchgate.net. This suggests that while effective, the inhibitory performance can be influenced by the prevailing temperature conditions. The corrosion rate generally decreases with increasing concentration of an inhibitor due to increased surface coverage researchgate.net.

Here is a table summarizing the inhibition efficiency of MA/TWEEN-DEA at a specific concentration across different temperatures, based on the provided data:

| Inhibitor (MA/TWEEN-DEA) Concentration | Temperature (°C) | Inhibition Efficiency (%) |

| 200 ppm | 30 | 80 |

| 200 ppm | 70 | 62 |

The inhibitory action of surfactants is often attributed to their adsorption onto the metallic surface biointerfaceresearch.com. The adsorption behavior of molecules on a metal surface can be influenced by their chemical structure and the nature of the metal geochemsoc.org. Studies on related compounds like polyoxyethylene sorbitan trioleate (Tween 85) have shown that they can form an adsorption layer on particle surfaces, with the amount of adsorption increasing with concentration researchgate.net. This adsorption layer can improve dispersion properties by enhancing steric hindrance, which hinders particle aggregation researchgate.net. While this specific study was on aluminum particles, it provides insight into the adsorption capabilities of polyoxyethylene sorbitan derivatives. The adsorption of inhibitors onto the metal surface creates a barrier that reduces the corrosion rate researchgate.netajol.info.

Dependence on Temperature and Concentration

Surface Morphological Analysis (e.g., Scanning Electron Microscopy) of Inhibited Surfaces

Surface morphological analysis techniques, such as Scanning Electron Microscopy (SEM), are employed to observe the effect of corrosion inhibitors on metal surfaces. In the study examining polyoxyethylene sorbitan trioleate surfactant (MA/TWEEN-DEA) as a corrosion inhibitor for ST3 steel, SEM analysis was used to analyze the surface morphology researchgate.netresearchgate.net. The analysis showed a much more polished surface in the presence of the inhibitor compared to the uninhibited surface, indicating the protective film formation and reduction in surface roughness due to the inhibitor's presence researchgate.net. SEM images of corroded surfaces in the absence of inhibitors often show significant damage and corrosion products biointerfaceresearch.commdpi.com.

Thermodynamic and Kinetic Parameters of Corrosion Inhibition

Thermodynamic and kinetic parameters provide valuable insights into the mechanism of corrosion inhibition and the adsorption process. For the inhibition of ST3 steel corrosion by polyoxyethylene sorbitan trioleate surfactant (MA/TWEEN-DEA), thermodynamic and kinetic parameters for both the corrosion process and inhibitor adsorption were determined and discussed researchgate.netresearchgate.net. These parameters help in understanding the spontaneity of the adsorption process, the nature of the forces between the inhibitor molecules and the metal surface, and the activation energy of the corrosion reaction in the presence and absence of the inhibitor ajol.infoarcjournals.orgbioline.org.br. Adsorption isotherms, such as the Langmuir isotherm model, are often used to describe the adsorption behavior of inhibitors on metal surfaces biointerfaceresearch.comresearchgate.netajol.infobuketov.edu.kz.

Tribological Evaluations as Lubricant Additives

Sorbitan trioleate has also been evaluated for its potential as an additive in lubricants, contributing to tribological performance, which involves the study of friction, wear, and lubrication. Sorbitan trioleate is used as a lubricity additive in environmentally friendly metalworking fluids zslubes.com. It has been used as an emulsifier additive to improve the stability and dispersibility of other additives, such as boron-based powders and ionic liquids, in base oils for tribological evaluations anl.govresearchgate.net. For instance, using sorbitan trioleate as an emulsifier improved the stability of oil-miscible novel silane (B1218182) functionalised imidazoline-based ionic liquids in base oil for over a year, facilitating their evaluation as lubricant additives researchgate.net. These ionic liquids showed promise in reducing friction and wear researchgate.net. The use of additives is crucial in modern lubricants to control friction and wear losses and enhance scuff resistance anl.govajchem-b.com.

Advanced Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in sorbitan (B8754009) trioleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, COSY)

NMR spectroscopy is a powerful tool for the structural identification and confirmation of organic compounds, including sorbitan trioleate. Specifically, 1H NMR, 13C NMR, and COSY (Correlation Spectroscopy) techniques are employed. 1H NMR provides information about the different types of hydrogen atoms and their environments within the molecule, while 13C NMR reveals the distinct carbon environments. azooptics.com COSY experiments help establish connectivity between protons, aiding in the assignment of signals and confirmation of the molecular structure. These methods have been used to study and prove the structure of polyoxyethylene sorbitan trioleate (Tween-85). tou.edu.kz Proton NMR can also be used to detect organic impurities. tou.edu.kzugm.ac.id

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in sorbitan trioleate by analyzing the absorption of infrared radiation at specific wavenumbers. This technique can confirm the presence of key functional groups such as hydroxyl (O-H) and ester (-C(O)-O-) groups, as well as aliphatic C-H bonds. ugm.ac.id For instance, bands around 3483 cm-1 are associated with O-H groups, while bands at 1732 cm-1 correspond to the -C(O)-O- ester linkage. ugm.ac.id Bands at 2918 cm-1 and 2851 cm-1 can be attributed to asymmetric and symmetric aliphatic -CH2 groups, respectively. ugm.ac.id FTIR spectroscopy can be performed on samples prepared as KBr tablets or using attenuated total reflectance (ATR) accessories. ugm.ac.idfrontiersin.org FTIR has been used to verify the structure of polyoxyethylene sorbitan trioleate. tou.edu.kz

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the various components of sorbitan trioleate and quantifying their proportions, as it exists as a mixture of mono-, di-, and tri-esters, along with other related compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (ELSD, MS, Charged Aerosol Detection)

HPLC is a widely used technique for the analysis of sorbitan trioleate and related polysorbates. Due to the lack of a strong chromophore in these compounds, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Mass Spectrometry (MS), and Charged Aerosol Detection (CAD) are commonly employed. chromatographyonline.comresearchgate.net These detectors offer good sensitivity and are compatible with reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods. chromatographyonline.com RP-HPLC separates components primarily based on their esterification degree and carbon number, while HILIC can resolve them based on the degree of ethoxylation and the type of sugar moiety. chromatographyonline.com HPLC-MS, particularly with electrospray ionization (ESI-MS), is a useful tool for establishing the compositional profile of polysorbate 80, which contains polyoxyethylene sorbitan trioleate among other components. researchgate.netoup.com It allows for the identification of different classes of compounds and the determination of the number and distribution of polyoxyethylene groups. researchgate.netoup.com HPLC with ELSD has also been developed for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net

Column Chromatography for Purification and Analysis

Column chromatography is utilized for the purification of sorbitan trioleate from organic impurities. tou.edu.kzugm.ac.id Different solvent systems and stationary phases can be employed depending on the nature of the impurities and the desired purity level. For instance, column chromatography on alumina (B75360) has been used to obtain pure polyoxyethylene sorbitan trioleate for spectroscopic studies. tou.edu.kz Systems like acetonitrile (B52724) 100% and acetonitrile/acetone 7.5/2.5 have been identified for purifying polyoxyethylene sorbitan trioleate from organic impurities. ugm.ac.id

Thin Layer Chromatography (TLC) for Purification Control

Thin Layer Chromatography (TLC) is a simple yet effective technique used for monitoring the purification process of sorbitan trioleate and for selecting appropriate solvent systems for other chromatographic methods. tou.edu.kzugm.ac.idchembk.com TLC on silica (B1680970) gel plates is common. ugm.ac.idchembk.com Visualization of the separated components can be achieved using methods such as a chamber with metallic iodine or spraying with 50% sulfuric acid. tou.edu.kzugm.ac.id TLC helps in quickly assessing the complexity of a mixture and the effectiveness of a separation method. researchgate.net

Analysis of Ester Distribution (Mono-, Di-, Tri-, Tetraesters)

Sorbitan trioleate is not a single molecular entity but rather a mixture of sorbitan esters with varying degrees of esterification with oleic acid, predominantly the triester, but also containing mono-, di-, and tetraesters, as well as isosorbide (B1672297) esters. oup.comnih.gov Analyzing the distribution of these different ester species is essential for understanding the properties and performance of a sorbitan trioleate sample.